Siphonodictidine
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Overview
Description
Siphonodictidine is a natural product found in Siphonodictyon with data available.
Scientific Research Applications
1. Coral Interaction and Marine Ecology
Siphonodictidine, a major secondary metabolite from the sponge Siphonodictyon sp., plays a significant role in the interaction between marine sponges and corals. It has been found to maintain zones of dead coral polyps around the oscular chimneys of the sponges, suggesting a competitive mechanism for space in coral ecosystems (Sullivan, Faulkner, & Webb, 1983).
2. Synthesis and Chemical Studies
This compound has been synthesized in a laboratory setting, highlighting its potential for further chemical analysis and applications. This synthesis was achieved using specific chemical processes, contributing to the understanding of its structure and properties (Jefford et al., 2004).
3. Application in Immunoassays
While not directly related to this compound, the concept of microfluidic siphons in immunoassays could be an area where compounds like this compound might find application. These siphons aid in the delivery of samples and reagents in portable ELISA systems, potentially useful for screening or diagnostic purposes in various fields (Reis et al., 2021).
4. Bioremediation and Environmental Studies
The method of stable isotope probing (SIP), while not specific to this compound, is an essential technique in environmental research, particularly in bioremediation. Understanding the role of specific metabolites like this compound in environmental processes could be enhanced using SIP techniques (Madsen, 2006).
Properties
CAS No. |
88316-91-0 |
---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-[(2E,6E)-3,7-dimethyl-8-(4-methylfuran-2-yl)octa-2,6-dienyl]guanidine |
InChI |
InChI=1S/C16H25N3O/c1-12(7-8-19-16(17)18)5-4-6-13(2)9-15-10-14(3)11-20-15/h6-7,10-11H,4-5,8-9H2,1-3H3,(H4,17,18,19)/b12-7+,13-6+ |
InChI Key |
RTXKGOPKSCBFSW-GTAKWKLUSA-N |
Isomeric SMILES |
CC1=COC(=C1)C/C(=C/CC/C(=C/CN=C(N)N)/C)/C |
SMILES |
CC1=COC(=C1)CC(=CCCC(=CCN=C(N)N)C)C |
Canonical SMILES |
CC1=COC(=C1)CC(=CCCC(=CCN=C(N)N)C)C |
Synonyms |
siphonodictidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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